2,4,4',5-Tetrachlorobiphenyl
Overview
Description
Synthesis Analysis The synthesis of chlorinated biphenyls, such as 2,4,4',5-tetrachlorobiphenyl, involves diazotization of dichlorobenzidine followed by chlorination with cuprous chloride and hydrochloric acid. Purification is achieved through alumina column chromatography and recrystallizations from ethanol to obtain products with high purity, free from dioxins and furans, suitable for toxicological studies (Nakatsu et al., 1982).
Molecular Structure Analysis The crystal and molecular structure of chlorinated biphenyls, including 2,4,4',5-tetrachlorobiphenyl, often exhibits significant dihedral angles and bond lengths indicative of their planar configurations. These structures are crucial for understanding their physicochemical properties and environmental persistence (Miao et al., 1996).
Chemical Reactions and Properties Polychlorinated biphenyls (PCBs) like 2,4,4',5-tetrachlorobiphenyl undergo various metabolic reactions in vivo, leading to the formation of hydroxylated metabolites. These reactions are essential for assessing the environmental and health impacts of PCBs, as metabolites can exhibit different toxicological profiles compared to their parent compounds (Yamamoto & Yoshimura, 1973).
Physical Properties Analysis Chlorinated biphenyls' physical properties, including solubility, melting points, and crystal structures, are influenced by their chlorination patterns. Studies on these compounds help in understanding their environmental dispersion and bioaccumulation potential (Brandt & Bergman, 1981).
Chemical Properties Analysis The chemical behavior of chlorinated biphenyls is crucial for understanding their environmental stability, degradation pathways, and potential for bioaccumulation. Research into their reactivity, including interactions with biological molecules and potential for forming more toxic metabolites, is vital for assessing their overall environmental impact (Bergman & Wachtmeister, 1977).
Scientific Research Applications
Anaerobic Microorganisms in Dechlorination : Anaerobic microorganisms can metabolically dechlorinate polychlorinated biphenyls like 2,3,5,6-tetrachlorobiphenyl to less chlorinated forms, which is vital for bioremediation strategies (Van Dort & Bedard, 1991).
Hydroxylated Metabolites in Animals : Rabbits fed with 2,5,2',5'-tetrachlorobiphenyl excreted hydroxylated metabolites, providing insights into the metabolic pathways and potential toxicity of these compounds (Gardner et al., 1973).
Developmental Neurotoxicity Studies : Exposure to certain PCB congeners, including 2,4,4'-trichlorobiphenyl and 2,2',5,5'-tetrachlorobiphenyl, can cause neurotoxic effects in neonatal mice, affecting behavior and learning functions. This highlights the importance of studying individual PCB congeners for their neurotoxic potential (Eriksson & Fredriksson, 1996).
Infrared Studies of Hydroxylated Metabolites : Infrared spectroscopy studies of hydroxylated 2,5,2',5'-tetrachlorobiphenyls reveal insights into the dynamic equilibrium of free, intramolecular, and intermolecular hydrogen-bonded forms, which is important for understanding the chemical behavior of these metabolites (Chen, 1976).
Metabolic Behavior in Various Species : The metabolic behavior of different chlorobiphenyl isomers has been studied in pigeons, rats, and brook trout, offering comparative insights into how these species metabolize PCBs (Hutzinger et al., 1972).
Cometabolic Degradation by Microorganisms : Certain strains of bacteria, such as Ralstonia sp. and Pseudomonas sp., can metabolize 2,3,4,5-tetrachlorobiphenyl in the presence of biphenyl, showing potential for bioremediation applications (Adebusoye et al., 2008).
Solubility in Supercritical Fluids : The solubilities of various PCB congeners, including 3,3',4,4'-tetrachlorobiphenyl, in supercritical fluids like carbon dioxide have been studied, which is relevant for developing methods for PCB extraction and purification (Anitescu & Tavlarides, 1999).
Identification of Metabolites : Studies on the identification of metabolites of various PCB congeners, including 2,4,3',4'-tetrachlorobiphenyl, in rat feces contribute to understanding the metabolic pathways and potential risks associated with PCB exposure (Koga et al., 1992).
Toxicity Studies Using Molecular Descriptors : Theoretical chemistry studies linking the toxicity of PCBs to molecular descriptors help in predicting the degree of toxicity of various PCBs, including 2,2',5,5'-tetrachlorobiphenyl (Eddy, 2020).
Safety And Hazards
2,4,4’,5-Tetrachlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Relevant Papers There are several relevant papers on 2,4,4’,5-Tetrachlorobiphenyl. For example, “Polychlorinated biphenyls: New evidence from the last decade” provides an overview of the research on PCBs . Another paper, “Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by Anaerobic Bacteria in Sediments” discusses the dechlorination of 2,3,4,5-tetrachlorobiphenyl .
properties
IUPAC Name |
1,2,4-trichloro-5-(4-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-11(15)12(16)6-10(9)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULCXSBAPHCWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073473 | |
Record name | 2,4,4',5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4',5-Tetrachlorobiphenyl | |
CAS RN |
32690-93-0 | |
Record name | PCB 74 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32690-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,4',5-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032690930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,4',5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,4',5-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0250484DW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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